N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-ethyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-13-11(16)7-10-12(17)15-9-6-4-3-5-8(9)14-10/h3-6,10,14H,2,7H2,1H3,(H,13,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIOWRXKAZJJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C(=O)NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the reaction of ethylamine with a suitable quinoxaline derivative. One common method involves the condensation of ethylamine with 2-chloro-3-oxo-1,2,3,4-tetrahydroquinoxaline under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoxaline derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated that derivatives of this compound displayed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. A study published in the Journal of Neurochemistry highlighted that this compound could inhibit neuronal apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Anticancer Properties
In vitro studies have revealed that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation. A notable case study involved its use against human breast cancer cells, where it significantly reduced cell viability .
Materials Science
Synthesis of Functional Materials
this compound is utilized in synthesizing functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability. A study demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved its tensile strength and resistance to degradation under UV light exposure .
Crystal Engineering
The compound's unique crystalline structure allows for applications in crystal engineering. Research has focused on its crystallization behavior and the formation of supramolecular assemblies through hydrogen bonding interactions. This property is crucial for developing new materials with specific optical and electronic properties .
Case Studies
Mechanism of Action
The mechanism by which N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. The quinoxaline ring system can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Table 1: Key Structural Variations in Acetamide Derivatives
Key Observations :
- Ethyl vs.
- Nitroso Modification : The 1-nitroso group in introduces additional hydrogen-bond acceptor sites, which may enhance interactions with biological targets but increase susceptibility to metabolic degradation.
- Aromatic Substituents : Halogenated aryl groups (e.g., Cl and CF₃ in ) improve lipophilicity and membrane permeability, critical for CNS-targeting agents.
Hydrogen-Bonding and Crystallographic Properties
Table 2: Hydrogen-Bonding Patterns in Quinoxaline Derivatives
Key Observations :
- The ethyl ester analog forms robust 1D chains via N—H···O interactions, stabilizing the crystal lattice. The target compound likely adopts comparable packing but may exhibit weaker intermolecular forces due to the ethylamide group’s reduced polarity.
- Methoxyphenyl derivatives leverage aromatic π-π stacking alongside hydrogen bonds, improving thermal stability compared to non-aromatic analogs.
Key Observations :
Biological Activity
N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound characterized by its unique quinoxaline structure, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinoxaline ring system that contributes to its biological activity. The structural uniqueness of this compound is attributed to its specific substitution pattern, which influences its interaction with biological targets.
The biological activity of this compound is primarily mediated through interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, leading to altered cell function.
- Receptor Modulation : It can interact with receptors that modulate cellular responses.
- Cellular Pathway Interference : The compound may disrupt signaling pathways critical for cell survival and proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. One study evaluated a series of compounds against human tumor cell lines MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects:
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| 5h | MCF-7 | 5.5 |
| 13a | HepG2 | 6.9 |
The compound demonstrated strong activity comparable to standard chemotherapeutic agents like 5-fluorouracil .
Other Pharmacological Activities
Beyond anticancer properties, compounds related to this compound have shown promise in various pharmacological domains:
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains.
- Anti-inflammatory Effects : Research suggests potential applications in modulating inflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological activity of quinoxaline derivatives:
- Synthesis and Screening : A study synthesized multiple derivatives and screened them for anticancer activity. Compounds with specific functional groups showed enhanced efficacy against cancer cell lines .
- Molecular Docking Studies : Computational studies have provided insights into the binding modes of these compounds with target proteins. For instance, docking studies revealed that certain compounds occupied active sites similar to known inhibitors .
Q & A
Q. Characterization methods :
- TLC for reaction monitoring.
- NMR (¹H/¹³C) to confirm regiochemistry and substituent placement .
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- NMR spectroscopy : 2D-COSY and HSQC resolve coupling patterns and confirm hydrogen-carbon connectivity .
- X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles, torsion angles, and hydrogen-bonding networks (e.g., N–H···O interactions in the tetrahydroquinoxaline core) .
- IR spectroscopy : Validates carbonyl (C=O) and amide (N–H) functional groups .
Advanced: How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during acylations .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps .
- Catalysts : Use of DMAP or HOBt in amide bond formation reduces racemization .
- In-line purification : Employ flash chromatography with gradients (e.g., hexane/EtOAc) for intermediates .
Advanced: How can contradictory biological activity data (e.g., COX inhibition vs. no activity) be resolved for quinoxaline derivatives?
- Orthogonal assays : Validate COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) alongside cell-based prostaglandin E2 (PGE2) quantification .
- Structural analysis : Compare X-ray crystallography data of active vs. inactive analogs to identify steric/electronic effects (e.g., fluorophenyl vs. chlorophenyl substituents) .
- Docking studies : Use AutoDock Vina to model ligand-receptor interactions and identify critical binding residues .
Advanced: What substituent effects on the phenyl ring influence bioactivity in this compound class?
A comparative study of analogs reveals:
| Substituent | Bioactivity Trend | Rationale |
|---|---|---|
| 4-Methylphenyl | Enhanced antimicrobial activity | Increased lipophilicity improves membrane penetration |
| 3-Fluorophenyl | Higher COX-2 selectivity | Fluorine’s electronegativity modulates electronic density at the binding site |
| 4-Ethoxyphenyl | Reduced cytotoxicity | Ethoxy group sterically hinders off-target interactions |
Advanced: How can SHELX software improve structural refinement for crystallographic studies?
- Data integration : SHELXL refines high-resolution (<1.0 Å) data to model disorder (e.g., rotational conformers in the ethyl group) .
- Hydrogen bonding : Use _HTAB instructions to define N–H···O networks stabilizing the tetrahydroquinoxaline core .
- Validation : R1/wR2 metrics and Fo/Fc maps identify overfitting or missing electron density .
Advanced: What crystallographic packing interactions dominate in similar quinoxaline derivatives?
Analysis of ethyl 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetate reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
